4-Bromoisoquinolin-3-amine

Übersicht

Beschreibung

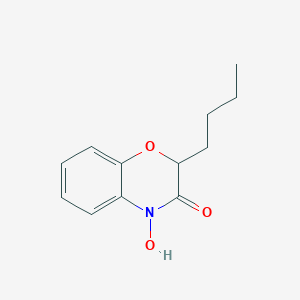

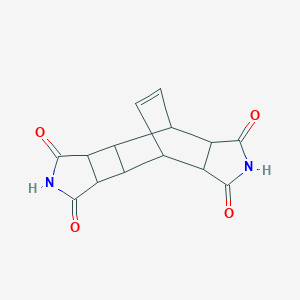

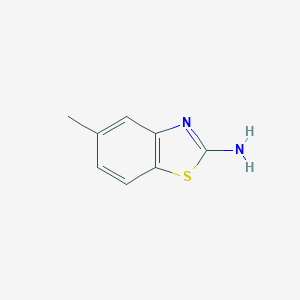

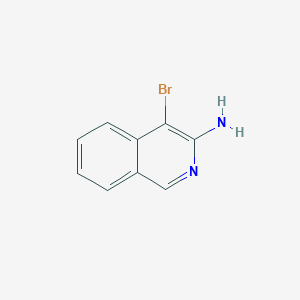

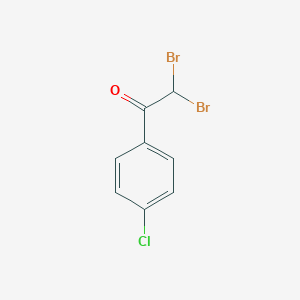

4-Bromoisoquinolin-3-amine is a compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of 4-Bromoisoquinolin-3-amine involves several steps. One method involves the reaction of 3-aminoisoquinoline with N-bromosuccinimide in ethanol and dichloromethane at 5 - 20℃ . The reaction mixture is stirred at 5°C for 2 hours and 20 minutes, and then stirred at room temperature overnight. The resulting brown residue is purified by a silica gel column chromatography to yield 4-bromoisoquinoline-3-amine .Molecular Structure Analysis

The InChI code for 4-Bromoisoquinolin-3-amine is 1S/C9H7BrN2/c10-8-7-4-2-1-3-6 (7)5-12-9 (8)11/h1-5H, (H2,11,12) and the InChI key is AXCRSCRLCCCIJP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Bromoisoquinolin-3-amine is a solid substance . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP1A2 . Its Log Kp (skin permeation) is -5.92 cm/s, and it has a lipophilicity Log Po/w (iLOGP) of 1.88 .Wissenschaftliche Forschungsanwendungen

Chemical Properties

4-Bromoisoquinolin-3-amine has a molecular weight of 223.07 and its IUPAC name is 4-bromo-3-isoquinolinamine . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Pharmacokinetics

The compound has high GI absorption and is BBB permeant . It is also an inhibitor of CYP1A2 . Its Log Kp (skin permeation) is -5.92 cm/s and it has a lipophilicity Log Po/w (iLOGP) of 1.88 .

Druglikeness

The compound has a Bioavailability Score of 0.55 . It is soluble with a Log S (ESOL) of -3.38 . It has a Lipinski score of 0.0 and a Synthetic accessibility score of 1.56 .

Safety Information

The compound has a Signal Word of Warning and Hazard Statements H315-H319 . Precautionary statements include P264-P280-P337+P313-P305+P351+P338-P302+P352-P332+P313-P362 .

Tyrosine Kinase Inhibition

4-Bromoisoquinolin-3-amine derivatives are often associated with their ability to inhibit tyrosine kinases. For instance, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline, a close analogue, has been shown to be a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase activity.

Chemical Synthesis

4-Bromoisoquinolin-3-amine can be obtained from a brown oil through purification by an NH silica gel column chromatography . The obtained yellow solid is then suspended in a mixed solvent of ethyl acetate and diisopropylether, stirred, and then collected by filtration to give 4-cyclopropylisoquinolin-3-amine .

Safety and Hazards

Zukünftige Richtungen

The introduction of a bromine into the products makes the methodology more attractive for organic synthesis . Isoquinolines and isoquinolin-1(2H)-ones are found in many natural products and synthetic pharmaceuticals, and they have become an essential heterocyclic compound due to their versatile applications in the fields of industrial and synthetic organic chemistry . Therefore, the future directions of 4-Bromoisoquinolin-3-amine could involve its use in the synthesis of these compounds.

Eigenschaften

IUPAC Name |

4-bromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCRSCRLCCCIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404371 | |

| Record name | 4-bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoisoquinolin-3-amine | |

CAS RN |

10321-49-0 | |

| Record name | 4-bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 4-Bromoisoquinolin-3-amine highlighted in the research?

A1: The research demonstrates the use of 4-Bromoisoquinolin-3-amine as a key starting material in the synthesis of 4-methyl-4H-pyrrolo[2,3-c]isoquinoline. [] This compound represents a novel "D-ring stripped" isomer of the cryptolepine series, which are compounds known for their potential biological activities. The synthesis involves a domino condensation-Heck cyclization reaction with acetaldehyde, followed by selective methylation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane](/img/structure/B78966.png)